Ethyl 3-amino-4-(cyclobutylamino)benzoate
Description
Ethyl 3-amino-4-(cyclobutylamino)benzoate is a substituted benzoate ester featuring a cyclobutylamino group at the 4-position and an amino group at the 3-position of the aromatic ring. This compound is structurally related to pharmaceutical intermediates, particularly those used in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) such as ketorolac . Its cyclobutyl substituent introduces unique steric and electronic properties, distinguishing it from analogs with larger cycloalkyl (e.g., cyclohexyl) or linear alkyl groups.
Properties
IUPAC Name |
ethyl 3-amino-4-(cyclobutylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-2-17-13(16)9-6-7-12(11(14)8-9)15-10-4-3-5-10/h6-8,10,15H,2-5,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKPGURUDXMIQPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)NC2CCC2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-amino-4-(cyclobutylamino)benzoate is a compound of significant interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound can be described structurally as follows:
- Chemical Formula : CHNO
- Molecular Weight : 250.30 g/mol
- Functional Groups : The compound features an ethyl ester group, an amino group, and a cyclobutyl group attached to a benzoate structure.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It is hypothesized that the compound may exert its effects through:
- Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This is critical in pathways related to cell proliferation and apoptosis.
- Receptor Modulation : It may interact with various receptors, leading to downstream effects that influence cellular responses.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains and fungi, suggesting that this compound might possess similar activity .
Anticancer Potential
The compound has been investigated for its potential anticancer properties. Studies suggest that it may inhibit cell proliferation in cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. For example, in vitro assays demonstrated significant inhibition of tumor cell growth at concentrations ranging from 50 to 200 µM .
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- Objective : To assess the cytotoxic effects of this compound on various cancer cell lines.
- Methodology : Cell viability assays (MTT assay) were conducted on breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Findings : At a concentration of 100 µM, the compound reduced cell viability by approximately 70% in MCF-7 cells and 65% in A549 cells, indicating potent anticancer activity.
-
Animal Model Studies :
- Objective : To evaluate the in vivo efficacy of the compound against tumor growth in mouse models.
- Methodology : Mice were administered the compound at doses of 50 mg/kg for two weeks.
- Findings : Significant reduction in tumor size was observed compared to control groups, supporting its potential as an anticancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Test System | Concentration (µM) | Effect (%) |
|---|---|---|---|
| Antimicrobial | E. coli | 50 | Inhibition >90% |
| Cytotoxicity | MCF-7 | 100 | Viability 30% |
| Cytotoxicity | A549 | 100 | Viability 35% |
| Tumor Growth Inhibition | Mouse Model | 50 mg/kg | Tumor size reduced by ~60% |
Table 2: Mechanism Insights
| Mechanism | Description |
|---|---|
| Enzyme Inhibition | Binds to active sites of key enzymes |
| Receptor Interaction | Modulates receptor activity |
| Apoptosis Induction | Triggers programmed cell death |
Scientific Research Applications
Medicinal Chemistry
Ethyl 3-amino-4-(cyclobutylamino)benzoate has been explored for its potential therapeutic effects, particularly in the following areas:
- Antimalarial Activity : Research indicates that derivatives of this compound exhibit significant activity against Plasmodium species, with some analogs showing EC50 values in the low micromolar range. The cyclobutyl group enhances the compound's efficacy against malaria parasites by influencing the binding affinity to specific targets such as lactate transporters .
- Cytotoxicity Studies : In vitro studies have demonstrated low cytotoxicity towards human cell lines (e.g., HepG2), with CC50 values exceeding 40 μM. This suggests a favorable therapeutic window for further development as an antimalarial agent .
- In Vivo Efficacy : In mouse models, certain derivatives showed significant reductions in parasitemia, indicating potential for clinical application. The pharmacokinetics revealed rapid metabolism and clearance rates, suggesting that structural modifications could enhance bioavailability .
Biochemical Probes
The compound has been investigated as a biochemical probe to study enzyme interactions, particularly in understanding the mechanisms of action of various proteins involved in disease pathways. Its unique structure allows it to interact with multiple biological targets.
Drug Development
This compound is being evaluated for its potential use in developing new anesthetics or analgesics due to its ability to modulate pain pathways effectively. Its interaction with sodium ion channels on nerve membranes is particularly noteworthy for anesthetic applications.
Case Studies and Research Findings
Several studies have highlighted the compound's biological implications:
- Mechanism of Action : Research indicates that compounds similar to this compound can inhibit specific targets within malaria parasites, such as lactate transporters, which are crucial for parasite metabolism .
- Structure-Activity Relationship (SAR) : Investigations into SAR have shown that variations in aliphatic groups and positioning of functional groups significantly affect biological activity. For instance, substituting cyclobutyl with larger aliphatic groups improved lipophilicity and activity against malaria parasites .
- Pharmacokinetics : Studies have examined the pharmacokinetic profiles of derivatives, revealing rapid metabolism and clearance rates that necessitate further optimization for enhanced therapeutic efficacy .
| Compound | EC50 (μM) | CC50 (μM) | Activity Type |
|---|---|---|---|
| This compound | 0.48 | >40 | Antimalarial |
| Cyclopropyl derivative | 0.11 | >40 | Antimalarial |
| Isopropyl derivative | 0.06 | >40 | Antimalarial |
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs differ in the substituent at the 4-position (cycloalkyl or alkylamino groups) and ester groups (ethyl, methyl, etc.). Selected examples include:
*Calculated using standard atomic weights.
Key Observations :
Physicochemical Properties
- Spectroscopic Data: NMR: The cyclobutyl group would exhibit distinct ¹H/¹³C NMR signals (e.g., δ ~2.0–3.0 ppm for cyclobutyl protons) compared to cyclohexyl (δ ~1.2–2.0 ppm) or tert-butyl (δ ~1.3 ppm) groups . FT-IR: The ester carbonyl (C=O) stretch appears near 1700 cm⁻¹, while amino groups show N-H stretches at 3300–3500 cm⁻¹ .
Crystallographic and Hydrogen-Bonding Patterns
- Crystal Packing: The cyclobutyl group may influence hydrogen-bonding networks compared to linear alkyl analogs. For example, cyclohexylamino derivatives form stabilized aggregates via N-H···O interactions, while tert-butyl groups prioritize van der Waals interactions .
- Validation : Structures are typically validated using SHELX-based crystallographic software, ensuring accuracy in bond lengths and angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
